molecular formula C12H15BrO3 B14019496 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane

Cat. No.: B14019496
M. Wt: 287.15 g/mol
InChI Key: KOUPDJVBQHGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom, a propoxy group, and a dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-propoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo derivative.

    Reduction: The propoxy group can be reduced to form a hydroxyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of bromo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amino or hydroxyl derivatives.

Scientific Research Applications

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and propoxy group play crucial roles in binding to target molecules, leading to various biochemical effects. The dioxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-Bromo-2-propoxyphenylmethanol

Uniqueness

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is unique due to its specific combination of functional groups and the presence of the dioxolane ring. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-(4-bromo-2-propoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H15BrO3/c1-2-5-14-11-8-9(13)3-4-10(11)12-15-6-7-16-12/h3-4,8,12H,2,5-7H2,1H3

InChI Key

KOUPDJVBQHGPNM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.